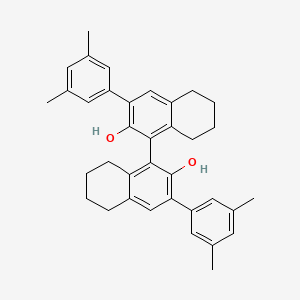
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Overview
Description
®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-naphthol core with multiple methyl-substituted phenyl groups, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves multi-step organic reactions. One common method includes the coupling of 3,5-dimethylphenyl groups to a bi-naphthol core under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for the production of enantiomerically pure compounds.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. It can be used in the design of inhibitors or activators for specific enzymes.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Its structural features could be optimized to develop new drugs with specific therapeutic targets.
Industry
In the industrial sector, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and phenyl groups allow it to form specific interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Bi-2-naphthol: A simpler analog with similar chiral properties but lacking the additional phenyl groups.
®-3,3’-Bis(4-methylphenyl)-1,1’-bi-2-naphthol: A related compound with methyl groups in different positions.
®-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-naphthol: A compound with a similar structure but without the octahydro modification.
Uniqueness
®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol stands out due to its octahydro modification, which imparts additional stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile chiral ligands.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h13-20,37-38H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMDLJRFPHHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


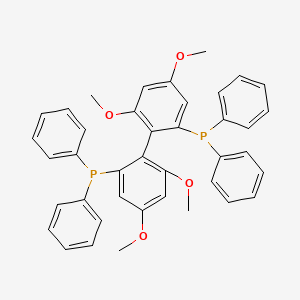

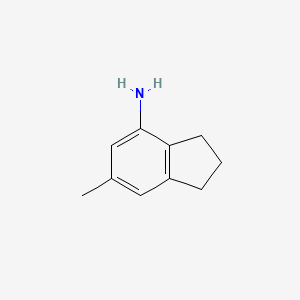
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3177192.png)
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)
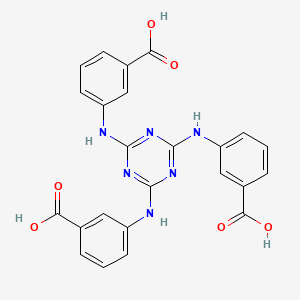
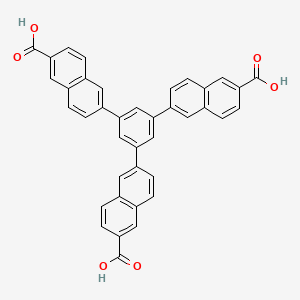
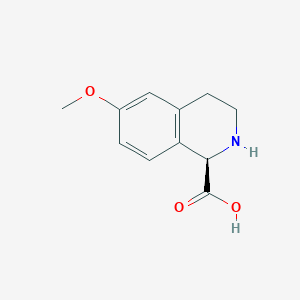
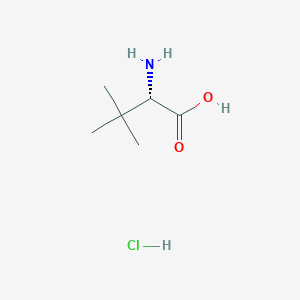
![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)
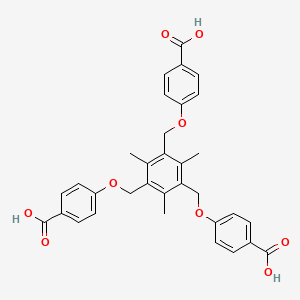
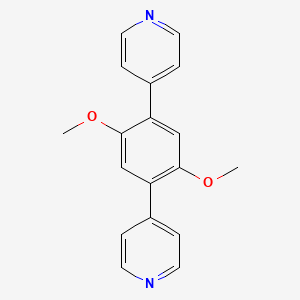

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
